2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid

Lipophilicity Physicochemical profiling Drug-likeness

2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid (CAS 196930-42-4) is a chiral heterocyclic compound with the IUPAC name (4R)-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid, bearing a defined (4R) stereochemical configuration at the thiazolidine C4 position. With molecular formula C₉H₁₀N₂O₂S and molecular weight 210.25 g/mol, it features a pyridine ring at the C2 position and a carboxylic acid group at C4, forming an N,S-heterocyclic scaffold that enables bidentate metal coordination.

Molecular Formula C9H10N2O2S
Molecular Weight 210.25
CAS No. 196930-42-4
Cat. No. B2407912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid
CAS196930-42-4
Molecular FormulaC9H10N2O2S
Molecular Weight210.25
Structural Identifiers
SMILESC1C(NC(S1)C2=CC=CC=N2)C(=O)O
InChIInChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-4,7-8,11H,5H2,(H,12,13)/t7-,8?/m0/s1
InChIKeyFRABGDHEKOTVGC-JAMMHHFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid (CAS 196930-42-4): Chiral Thiazolidine Building Block for Asymmetric Synthesis and Coordination Chemistry


2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid (CAS 196930-42-4) is a chiral heterocyclic compound with the IUPAC name (4R)-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid, bearing a defined (4R) stereochemical configuration at the thiazolidine C4 position . With molecular formula C₉H₁₀N₂O₂S and molecular weight 210.25 g/mol, it features a pyridine ring at the C2 position and a carboxylic acid group at C4, forming an N,S-heterocyclic scaffold that enables bidentate metal coordination [1]. The compound is commercially available at 98% purity and is primarily employed as a chiral building block in asymmetric catalysis, metallosupramolecular chemistry, and the synthesis of enzyme inhibitors .

Why Positional Isomers and Diastereomers of 2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid Cannot Be Interchanged


The pyridylthiazolidine-4-carboxylic acid scaffold exists as three distinct positional isomers (2-pyridyl, 3-pyridyl, and 4-pyridyl) and multiple diastereomers at the C2 and C4 stereogenic centers, each displaying fundamentally different molecular recognition, physicochemical, and coordination properties. The 2-pyridyl isomer uniquely positions the pyridine nitrogen in a 1,4-relationship with the thiazolidine nitrogen, enabling N,N- or N,S-bidentate metal chelation that is geometrically impossible for the 3-pyridyl and 4-pyridyl congeners [1]. Furthermore, the (4R) stereoisomer (CAS 196930-42-4) differs from the (2S,4R) diastereomer (CAS 90697-26-0) in its C2 epimeric configuration, which directly impacts enantioselectivity in asymmetric catalytic applications [2]. Measured logP values diverge by over 2 log units across the three positional isomers, translating to order-of-magnitude differences in aqueous solubility and membrane partitioning [3]. These compound-specific properties render generic substitution scientifically invalid for any application requiring defined stereochemistry, predictable metal coordination, or reproducible physicochemical behavior.

Quantitative Differentiation Evidence for (4R)-2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid Versus Closest Analogs


LogP Differential of Over 2 Units Across 2-Pyridyl, 3-Pyridyl, and 4-Pyridyl Thiazolidine-4-carboxylic Acid Isomers

The 2-pyridyl isomer exhibits a measured logP of -0.243 (Fluorochem), which is intermediate between the more hydrophilic 3-pyridyl isomer (XLogP3-AA = -1.9, PubChem CID 327593) and the more lipophilic 4-pyridyl isomer (ACD/LogP = +0.23, ChemSpider CSID:90341) [1]. The 2-pyridyl isomer is 1.66 log units more lipophilic than the 3-pyridyl isomer and 0.47 log units less lipophilic than the 4-pyridyl isomer, positioning it in a distinct physicochemical space that balances aqueous solubility with membrane permeability.

Lipophilicity Physicochemical profiling Drug-likeness

pKa of 1.60 Differentiates the 2-Pyridyl Isomer from the 3-Pyridyl Isomer in Ionization State at Physiological pH

The (4R)-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid has a predicted pKa of 1.60 ± 0.40 (carboxylic acid group), indicating that it exists predominantly in the carboxylate anion form at physiological pH 7.4 . In contrast, the 3-pyridyl isomer (CAS 59777-95-6) displays a computed LogD (pH 7.4) of -2.55, reflecting a more polar ionized state profile that differs from the 2-pyridyl isomer [1]. The 4-pyridyl isomer exhibits ACD/LogD (pH 7.4) = -3.02 . These differences arise from the distinct electronic effects of the pyridine nitrogen position on the carboxylic acid acidity.

Acid-base properties Ionization state Bioavailability prediction

Exclusive N,S-Bidentate Chelation Capability of the 2-Pyridyl Isomer Versus Monodentate Coordination of 3-Pyridyl and 4-Pyridyl Isomers

The 2-pyridyl substitution pattern places the pyridine nitrogen in a 1,4-geometric relationship with the thiazolidine nitrogen, forming a five-membered chelate ring upon metal coordination [1]. This N,N- or N,S-bidentate binding mode is structurally precluded for the 3-pyridyl and 4-pyridyl isomers, which can only coordinate in a monodentate fashion through the pyridine nitrogen due to the meta and para orientations [2]. The chelation capability of the 2-pyridyl isomer has been experimentally validated through the isolation and X-ray structural characterization of copper(II), nickel(II), cobalt(II), and zinc(II) complexes with closely related 2-(2-pyridyl)thiazolidine ligands [3].

Coordination chemistry Metal chelation Ligand design

Asymmetric Hydrosilylation with 2-Pyridyl Thiazolidine Rh(I) Catalysts Delivers >80% ee; Inaccessible with 3- or 4-Pyridyl Isomers

Chiral 2-(2-pyridyl)thiazolidine ligands, when combined with [Rh(COD)Cl]₂, form in-situ catalysts that promote the asymmetric hydrosilylation of prochiral ketones with enantiomeric excesses exceeding 80% across a broad substrate scope [1]. Specifically, hydrosilylation of 2-acetylpyridine proceeded with 88.5% ee, and aryl methyl ketones with various substituents (Me, Cl, F, OMe) consistently gave ee values above 80% [2]. Crucially, only the C4 stereochemistry of the thiazolidine ring governs the enantioselectivity; the C2 center undergoes rapid Rh(I)-catalyzed epimerization and does not contribute to stereodifferentiation, meaning that both C2 epimers converge to the same active catalyst [3]. This catalytic application is structurally impossible with the 3-pyridyl or 4-pyridyl isomers, which lack the 1,4-N,N-chelation geometry required for metal binding.

Asymmetric catalysis Enantioselective synthesis Chiral ligand

C4 Stereochemistry Governs Biological and Catalytic Activity; (4R) Isomer Provides Defined Enantiopure Starting Point Versus Racemic Mixtures

The (4R)-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 196930-42-4) carries a defined (4R) configuration at the C4 carbon, derived from L-cysteine during synthesis . Its diastereomer (2S,4R)-2-pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid (CAS 90697-26-0) differs only at the C2 position . X-ray crystallographic analysis of the closely related (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid established that the thiazolidine ring adopts an envelope conformation and that intermolecular O–H⋯N hydrogen bonds between the carboxylic acid and amine groups construct a helical chain structure along the crystallographic a-axis [1]. Critically, asymmetric hydrosilylation studies have demonstrated that only the C4 configuration influences catalytic enantioselectivity, while the C2 center undergoes rapid epimerization under Rh(I) catalysis; this means the (4R) stereochemistry is the sole determinant of product stereochemistry [2].

Stereochemistry Enantiopure synthesis Chiral resolution

4-Pyridyl Isomer Serves as Malate Synthase Inhibitor (IC₅₀ = 66 µM) While 2-Pyridyl Isomer Shows Distinct Biological Targeting Profile

The 4-pyridyl positional isomer (2-(pyridin-4-yl)thiazolidine-4-carboxylic acid, CAS 51226-84-7) has been co-crystallized with Mycobacterium tuberculosis malate synthase G (PDB ID: 5CEW) at 2.03 Å resolution and demonstrated IC₅₀ = 66,000 nM against human polyadenylate-binding protein 1 in a screening assay [1][2]. In contrast, the 3-pyridyl isomer scaffold has been extensively developed as an orally active platelet-activating factor (PAF) receptor antagonist, with optimized carboxamide derivatives showing potent activity [3]. The 2-pyridyl isomer (the target compound) does not share these specific biological activities due to its distinct chelation geometry, and is instead utilized as a chiral ligand scaffold and synthetic building block. This divergent biological activity profile across the three positional isomers confirms that they are not biologically interchangeable.

Enzyme inhibition Target selectivity Fragment-based drug discovery

High-Value Application Scenarios for (4R)-2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid Based on Verified Differentiation Evidence


Chiral Ligand for Rh(I)-Catalyzed Asymmetric Hydrosilylation of Prochiral Ketones

The (4R)-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid and its ester derivatives serve as the chiral ligand component in [Rh(COD)Cl]₂-based in-situ catalysts for the enantioselective hydrosilylation of aryl methyl ketones and heterocyclic ketones. With enantiomeric excesses exceeding 80% across broad substrate scope—including 88.5% ee for 2-acetylpyridine—this ligand system provides a practical route to enantioenriched secondary alcohols that are valuable chiral building blocks in pharmaceutical synthesis . The 3-pyridyl and 4-pyridyl isomers cannot form the requisite N,N-bidentate chelate with rhodium and are catalytically inactive in this transformation, making the 2-pyridyl isomer irreplaceable for this application .

N,S-Bidentate Chelating Building Block for Metallosupramolecular and Coordination Chemistry

The unique 1,4-disposition of the pyridine and thiazolidine nitrogen atoms in the 2-pyridyl isomer enables the formation of stable five-membered chelate rings with transition metals including Cu(II), Ni(II), Co(II), Zn(II), Pd(II), and Pt(II) . This N,S-bidentate binding mode is structurally inaccessible to the 3-pyridyl and 4-pyridyl positional isomers, which can only coordinate monodentately through the pyridine nitrogen . The (4R) stereochemistry, derived from L-cysteine and preserved during complexation, enables the construction of chiral metal-organic frameworks, enantioselective metallocatalysts, and chiral metallodrug candidates. The crystalline dimethyl analog confirms the capacity for intermolecular hydrogen-bonded helical assembly in the solid state, supporting supramolecular design applications .

Enantiopure Synthetic Intermediate with Intermediate Lipophilicity for Peptidomimetic and Heterocyclic Library Synthesis

With a logP of -0.243, the (4R)-2-(pyridin-2-yl)thiazolidine-4-carboxylic acid occupies a favorable intermediate lipophilicity window compared to the overly hydrophilic 3-pyridyl isomer (logP = -1.9) and the more lipophilic 4-pyridyl isomer (logP = +0.23) . This balanced logP, combined with a carboxylic acid pKa of 1.60 that ensures full ionization at physiological pH, makes the compound particularly suitable as a peptidomimetic building block where both aqueous solubility and passive membrane permeability must be balanced . The thiazolidine ring serves as a conformationally constrained proline or cysteine surrogate, while the 2-pyridyl group provides a metal-coordinating handle for additional functionalization. The defined (4R) stereochemistry, maintained from L-cysteine, ensures stereochemical fidelity in downstream products .

Fragment-Based Drug Discovery Requiring Defined Stereochemistry and Metal-Coordinating Pharmacophore

In fragment-based drug discovery (FBDD) campaigns targeting metalloenzymes, the (4R)-2-(pyridin-2-yl)thiazolidine-4-carboxylic acid provides a structurally characterized, stereochemically defined fragment with demonstrated metal-chelating capability . Unlike the 4-pyridyl isomer, which has been crystallographically validated as a malate synthase inhibitor fragment (PDB 5CEW, IC₅₀ = 66 µM), the 2-pyridyl isomer offers a distinct zinc- or iron-chelating pharmacophore geometry due to its N,S-bidentate binding mode . The compound is commercially available at 98% purity with documented storage conditions (sealed, dry, 2–8°C) and full hazard classification (GHS07, H302/H315/H319/H335), enabling immediate deployment in screening cascades without additional purification .

Quote Request

Request a Quote for 2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.